2-(4-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a boron-containing heterocyclic compound characterized by its unique dioxazaborocane structure. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of antiviral agents. The molecular formula of this compound is , and it has a molecular weight of approximately 358.92 g/mol .
This compound can be classified under the category of dioxazaborocanes, which are known for their diverse biological activities. The presence of iodine in the phenyl group enhances its reactivity and potential interactions in biological systems. It is primarily sourced from synthetic processes aimed at creating novel compounds for pharmaceutical applications .
The synthesis of 2-(4-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione typically involves several key steps:
Technical details regarding reaction conditions such as temperature, solvent choice, and catalysts used can vary significantly based on the specific synthetic pathway chosen .
The molecular structure of 2-(4-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione features a dioxazaborocane ring system with a methyl group at position 6 and a 4-iodophenyl substituent at position 2.
This structure contributes to its unique chemical properties and reactivity profile .
The compound can undergo various chemical reactions typical for dioxazaborocanes:
The mechanism of action for 2-(4-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione in biological systems is not fully elucidated but is believed to involve:
Data from preliminary studies suggest that compounds with similar structures exhibit antiviral activity by targeting specific viral proteins .
Chemical properties include stability under ambient conditions but may degrade upon exposure to moisture or extreme pH environments .
The primary applications of 2-(4-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione are found in:
The compound is systematically named 2-(4-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione according to IUPAC conventions. This name delineates its core structure:
Synonymously, it is designated as 4-Iodophenylboronate MIDA ester, referencing its identity as a N-methyliminodiacetic acid (MIDA) boronate ester [1]. Key identifiers include:
B1(OC(=O)CN(CC(=O)O1)C)C2=CC=C(C=C2)I
KIKNJEGAWBNFLW-UHFFFAOYSA-N
[2] These notations encode atomic connectivity and stereochemical data essential for computational modeling.
The compound exhibits dual CAS registry numbers, reflecting synthesis pathway variations:
Table 1: Registry and Supplier Information
CAS Number | Primary Supplier | Purity | Packaging |
---|---|---|---|
1287221-36-6 | Matrix Scientific | >95% | 500mg, 1g, 5g |
1287221-36-6 | SynQuest Laboratories | Not specified | 5g |
1257649-56-1 | Chemicalbook (R&D use only) | Not specified | Not specified |
Isomeric specificity arises from the tetrahedral boron center, which precludes geometric isomerism but allows potential stereoisomers if chiral centers exist. However, the symmetric dione scaffold and planar 4-iodophenyl group limit stereoisomerism [1] [5].
The molecular formula C₁₁H₁₁BINO₄ confirms elemental composition:
Table 2: Elemental Composition and Mass
Element | Count | Atomic Mass (u) | Contribution (u) |
---|---|---|---|
C | 11 | 12.01 | 132.11 |
H | 11 | 1.008 | 11.088 |
B | 1 | 10.81 | 10.81 |
I | 1 | 126.90 | 126.90 |
N | 1 | 14.01 | 14.01 |
O | 4 | 16.00 | 64.00 |
Total | - | - | 358.92 |
The high iodine mass fraction (35.4%) influences spectroscopic properties and reactivity. Precise mass data (358.92481 g/mol) enables distinction from analogs like bromo-substituted derivatives (e.g., 2-(5-Bromo-2-methoxyphenyl) variant, MW 341.95 g/mol) [1] [4].
While experimental crystallographic data for this specific compound is limited in the search results, the dioxazaborocane framework is characterized by:
The crystalline form melts at 213–217°C, indicating strong lattice stabilization via:
Predicted collision cross-sections (CCS) for adducts (e.g., [M+H]+: 158.3 Ų) suggest compact gas-phase conformation [2].
Structural variations in dioxazaborocane derivatives significantly alter physicochemical properties:
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2